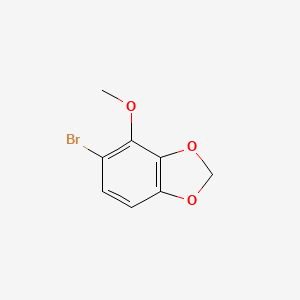
5-Bromo-4-methoxy-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-methoxy-1,3-benzodioxole is a chemical compound with the molecular formula C8H7BrO3 . It is a derivative of 1,3-Benzodioxole .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the coupling of 1-bromo-3,4-(methylenedioxy)benzene with β-methallyl alcohol was catalyzed by Pd(OAc)2 .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-methoxy-1,3-benzodioxole consists of a benzodioxole core with a bromine atom and a methoxy group attached .Physical And Chemical Properties Analysis
5-Bromo-4-methoxy-1,3-benzodioxole has a molecular weight of 201.02 g/mol . It has a density of 1.7±0.1 g/cm3 . The boiling point is reported to be 268.6±0.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Insecticidal Activity
5-Bromo-4-methoxy-1,3-benzodioxole and its analogues show significant insecticidal activity. For instance, Vanmellaert, Deloof, and Jurd (1983) reported that certain concentrations of these compounds can inhibit the feeding and development of the Colorado potato beetle, leading to larval mortality (Vanmellaert, Deloof, & Jurd, 1983).
Anticancer and Antibacterial Properties
Research by Pişkin, Canpolat, and Öztürk (2020) highlights the potential use of 5-Bromo-4-methoxy-1,3-benzodioxole derivatives in cancer treatment. Their study discusses the synthesis of new zinc phthalocyanine compounds with high singlet oxygen quantum yield, important for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Bioactive Compounds
The synthesis of various bioactive compounds utilizing 5-Bromo-4-methoxy-1,3-benzodioxole is another key application. Labanauskas et al. (2004) have demonstrated the synthesis of derivatives exhibiting anti-inflammatory properties (Labanauskas et al., 2004).
Photodynamic Therapy
The application in photodynamic therapy is further supported by studies like that of Gupta et al. (2016), who conducted eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives as anticancer, DNA binding, and antibacterial agents (Gupta et al., 2016).
Photoinitiator in Polymerization
Yang et al. (2012) investigated the role of 5-Bromo-4-methoxy-1,3-benzodioxole derivatives in photoinitiation of polymerization processes. Their research shows the potential use of these compounds in industrial applications, especially in the polymer industry (Yang et al., 2012).
Synthesis of Heterocycles
Martins (2002) reported on the synthesis of heterocycles using brominated 4-methoxy-1,3-benzodioxole, indicating its utility in producing a range of chemically diverse and potentially biologically active compounds (Martins, 2002).
Antioxidant Activity
Li et al. (2011) isolated bromophenols from marine red algae, showing that 5-Bromo-4-methoxy-1,3-benzodioxole derivatives possess antioxidant properties, indicating potential applications in food preservation and health products (Li et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-4-methoxy-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-10-7-5(9)2-3-6-8(7)12-4-11-6/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBKQPNOKDTJKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1OCO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide](/img/structure/B2434791.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2434794.png)
![N-[1-(2-Chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methylprop-2-enamide](/img/structure/B2434797.png)
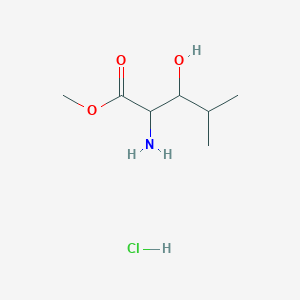
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2434802.png)
![2,5-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2434804.png)
![tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate](/img/structure/B2434805.png)

![N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B2434808.png)
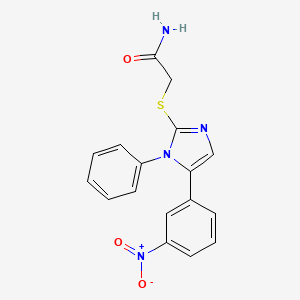
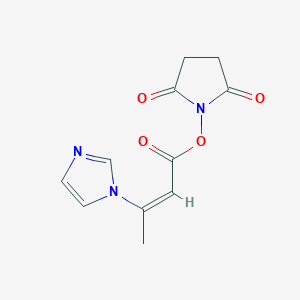
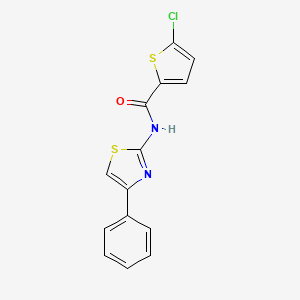
![N-(3-fluoro-4-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2434813.png)